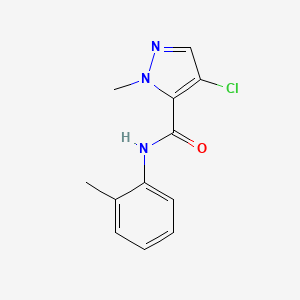![molecular formula C19H14BrN3O B5402802 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide (BICA) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BICA has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is not fully understood. However, it is believed that 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its effects by modulating various signaling pathways involved in cancer cell proliferation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to modulate various biochemical and physiological processes. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its broad-spectrum anti-cancer activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to inhibit the growth of various cancer cell lines, making it a potential treatment for multiple types of cancer. However, one limitation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide research. One area of interest is the development of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide and its potential therapeutic applications.
Méthodes De Synthèse
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide can be synthesized using a multi-step process involving the reaction of 3-bromobenzyl chloride with 1H-indole-3-carboxaldehyde, followed by the addition of cyanoacetic acid and subsequent dehydration to form the final product.
Applications De Recherche Scientifique
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has also been shown to possess anti-inflammatory activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Furthermore, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to have neuroprotective effects. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide protects neurons from oxidative stress and prevents neuronal death, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-[1-[(3-bromophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-16-5-3-4-13(8-16)11-23-12-15(9-14(10-21)19(22)24)17-6-1-2-7-18(17)23/h1-9,12H,11H2,(H2,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUISBXDFOMAOT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)
![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)